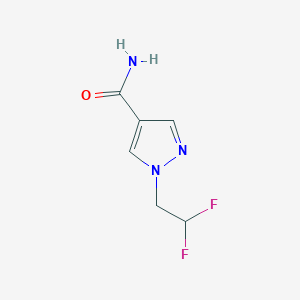![molecular formula C14H7F4N B12072183 [1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)- CAS No. 1261602-04-3](/img/structure/B12072183.png)
[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a carbonitrile group at the 3-position, a fluorine atom at the 6-position, and a trifluoromethyl group at the 3’-position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the biphenyl core, followed by the introduction of the carbonitrile, fluorine, and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features allow it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- is investigated for its potential therapeutic properties. Researchers explore its effects on various biological pathways and its potential as a treatment for certain diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Biphenyl]-3-carbonitrile: Lacks the fluorine and trifluoromethyl groups, resulting in different chemical properties.
[1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-: Contains a fluorine atom but lacks the trifluoromethyl group.
[1,1’-Biphenyl]-3-carbonitrile, 3’-(trifluoromethyl)-: Contains a trifluoromethyl group but lacks the fluorine atom.
Uniqueness
The presence of both fluorine and trifluoromethyl groups in [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- imparts unique chemical properties, such as increased stability and reactivity. These features make it distinct from similar compounds and valuable for specific applications in research and industry.
Propiedades
Número CAS |
1261602-04-3 |
|---|---|
Fórmula molecular |
C14H7F4N |
Peso molecular |
265.20 g/mol |
Nombre IUPAC |
4-fluoro-3-[3-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H7F4N/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)14(16,17)18/h1-7H |
Clave InChI |
FGEHXCVWBNAUTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)






![(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide](/img/structure/B12072194.png)


